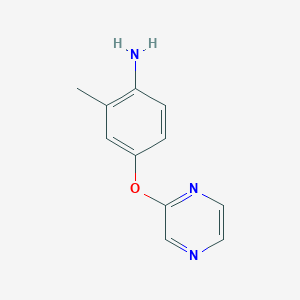

2-Methyl-4-(pyrazin-2-yloxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyrazin-2-yloxy)aniline typically involves the reaction of 2-methyl-4-nitroaniline with pyrazine-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-4-(pyrazin-2-yloxy)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Aminated derivatives.

Substitution: Substituted aniline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

2-Methyl-4-(pyrazin-2-yloxy)aniline has shown potential in several medicinal applications:

-

Enzyme Inhibition :

- The compound may act as an enzyme inhibitor, modulating enzyme activity which is crucial in various therapeutic contexts. For instance, it could target specific enzymes involved in metabolic pathways or disease mechanisms, thereby offering a route for drug development aimed at conditions like cancer or neurodegenerative diseases.

-

Targeting Adenosine Receptors :

- Recent studies have indicated that pyrazine derivatives can interact with adenosine receptors (A1 and A2a), which are implicated in numerous physiological responses and pathologies such as cancer (non-small cell lung cancer, renal cell carcinoma) and neurological disorders . The structural similarity of this compound to these derivatives suggests it may also exhibit similar receptor-targeting capabilities.

-

Anticancer Potential :

- The compound's ability to induce apoptosis in cancer cells has been noted in related studies of pyrazine derivatives. This highlights its potential role as an anticancer agent, especially when optimized through structural modifications to enhance potency and selectivity against specific cancer types .

Case Study 1: Enzyme Activity Modulation

In a study focusing on the modulation of enzyme activity, compounds similar to this compound were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurotransmission and have been targeted for Alzheimer's disease therapy. The findings suggested that structural variations significantly influenced the inhibitory potency against these enzymes .

Case Study 2: Cancer Therapeutics

A comparative analysis of pyrazine derivatives demonstrated that modifications to the core structure could lead to enhanced anticancer activity. For instance, certain derivatives exhibited significant cytotoxic effects on breast cancer cell lines by inducing cell cycle arrest and apoptosis. Such findings underscore the importance of structural optimization in developing effective cancer therapies based on the pyrazine scaffold .

Mécanisme D'action

The mechanism of action of 2-Methyl-4-(pyrazin-2-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methyl-4-(pyrazin-2-yloxy)phenol

- 2-Methyl-4-(pyrazin-2-yloxy)benzoic acid

- 2-Methyl-4-(pyrazin-2-yloxy)benzaldehyde

Uniqueness

2-Methyl-4-(pyrazin-2-yloxy)aniline is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. This makes it a valuable compound for various research applications .

Activité Biologique

2-Methyl-4-(pyrazin-2-yloxy)aniline is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₁N₃O, with a structural representation as follows:

- SMILES : CC1=C(C=CC(=C1)OC2=NC=CN=C2)N

- InChI : InChI=1S/C11H11N3O/c1-8-6-9(2-3-10(8)12)15-11-7-13-4-5-14-11/h2-7H,12H2,1H3

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various microorganisms, revealing that it has potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Candida albicans | 125 |

| Escherichia coli | 250 |

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in breast cancer cells and causes cell cycle arrest at the G1 phase. The compound showed micromolar enzymatic potency against key targets involved in cancer progression, such as BRD4 and PARP1 .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

These findings indicate a promising role for this compound in cancer therapy.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays. The compound demonstrated a significant ability to scavenge free radicals, suggesting its potential in preventing oxidative stress-related diseases.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 50 |

| ABTS Assay | 45 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The presence of the pyrazine moiety is believed to enhance its binding affinity to target proteins involved in microbial growth and cancer cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study involving the treatment of infected wounds with formulations containing this compound showed a reduction in bacterial load and improved healing time compared to controls.

- Cancer Treatment : In vivo models demonstrated that administration of the compound significantly reduced tumor size in breast cancer xenografts, reinforcing its potential as an anticancer agent.

Propriétés

IUPAC Name |

2-methyl-4-pyrazin-2-yloxyaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8-6-9(2-3-10(8)12)15-11-7-13-4-5-14-11/h2-7H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFRUDXIMWQHRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=NC=CN=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.